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Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of 2-
Fluoro-4-methylphenol (CAS No. 452-81-3), a key intermediate in the pharmaceutical and
agrochemical industries. We delve into the fundamental physicochemical properties, the
underlying molecular factors influencing these characteristics, and the standard methodologies
for their empirical determination. This document is intended for researchers, chemists, and
drug development professionals who require a deep understanding of this compound's physical
behavior for process optimization, purification, and quality control.

Compound Identification and Overview

2-Fluoro-4-methylphenol, also known as 4-fluoro-o-cresol or 3-fluoro-4-hydroxytoluene, is a
fluorinated phenolic compound.[1] Its strategic importance lies in its role as a versatile building
block for synthesizing more complex molecules, particularly active pharmaceutical ingredients
(APIs).[2][3] The presence of the fluorine atom can significantly alter the electronic properties,
reactivity, and biological activity of derivative compounds, making it a valuable synthon in
medicinal chemistry.[2]

Chemical Structure:
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Caption: Chemical structure of 2-Fluoro-4-methylphenol.

Physicochemical Properties

The physical properties of 2-Fluoro-4-methylphenol are critical for its handling, purification,
and application in synthesis. The key quantitative data are summarized below.

Property Value Source
CAS Number 452-81-3 [1112][41[5]
Molecular Formula C7H-/FO [1][2][4][5]
Molecular Weight 126.13 g/mol [1112][41[5]
Appearance Pale yellow crystals [2]
Melting Point 37-38°C [2]

Boiling Point 173 °C (at 760 mmHg) [2]
Density (Predicted) 1.164 + 0.06 g/cm?3 [2][6]

pKa (Predicted) 9.01+£0.18 [6]

Molecular Structure and its Influence on Physical
Properties

The melting and boiling points of 2-Fluoro-4-methylphenol are a direct consequence of its
molecular structure and the resulting intermolecular forces.

o Hydrogen Bonding: The primary contributor to its relatively high boiling point is the hydroxyl
(-OH) group. This group allows for strong intermolecular hydrogen bonding, where the
hydrogen atom of one molecule is attracted to the oxygen atom of a neighboring molecule.
This requires significant thermal energy to overcome, leading to a higher boiling point
compared to non-hydroxylated analogues.

o Dipole-Dipole Interactions: The carbon-fluorine bond is highly polarized due to the high
electronegativity of fluorine. This creates a significant dipole moment in the molecule, leading
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to dipole-dipole interactions that further strengthen the intermolecular forces and contribute
to the elevation of both melting and boiling points.

o Van der Waals Forces: The methyl group and the aromatic ring contribute to London
dispersion forces, a type of van der Waals force. While weaker than hydrogen bonding or
dipole-dipole interactions, they provide additional intermolecular attraction.

o Crystal Lattice Effects: The melting point of 37-38 °C is determined by the energy required to
break the ordered crystal lattice structure of the solid.[2] The specific substitution pattern of
the fluoro and methyl groups on the phenol ring influences how efficiently the molecules can
pack into a crystal lattice. Symmetrical molecules often have higher melting points, but the
ortho-fluoro and para-methyl substitution in this case results in a moderately low melting
point, rendering it a solid at standard room temperature but melting easily with gentle
heating.

Experimental Determination of Physical Properties

To ensure scientific integrity, the determination of melting and boiling points must follow
standardized, self-validating protocols.

Melting Point Determination: Capillary Method

This is the most common and reliable method for determining the melting point of a crystalline
solid.

Protocol:

o Sample Preparation: A small amount of dry, finely powdered 2-Fluoro-4-methylphenol is
packed into a capillary tube to a depth of 2-3 mm.

o Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus (e.g.,
Thiele tube with oil bath or a digital instrument).

e Heating: The sample is heated at a slow, controlled rate (1-2 °C per minute) near the
expected melting point. A rapid heating rate can lead to inaccurate readings.

o Observation: The temperature range is recorded from the point at which the first drop of
liquid appears to the point at which the entire sample has melted into a clear liquid. For 2-
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Fluoro-4-methylphenol, this range is expected to be narrow (e.g., 37-38 °C), indicating a
high degree of purity.[2]

» Validation: The accuracy of the apparatus should be periodically verified using certified
melting point standards (e.g., benzophenone, vanillin).

Preparation Measurement Validation

By Semle Pack Capillary Tube Place in Callbrated Heat Slowly Observe & Record | | confirm Accurac Verify with
Y P (2-3 mm) Apparatus (l -2 °C/min) Melting Range Certified Standards

Setup Measurement Correction
Assemble Distillation Add Sample & Position Thermometer Heat Gentl Establish Stable Record Stable Record Barometric Apply Pressure
Apparatus Boiling Chips Correctly Y Distillation Rate Temperature Pressure Correction if Needed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Fluoro-4-methylphenol melting point and boiling
point]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362316#2-fluoro-4-methylphenol-melting-point-and-
boiling-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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